rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol,cis
Description
rac-(1s,3s)-3-(Methanesulfonylmethyl)cyclobutan-1-ol, cis is a cyclobutane derivative featuring a hydroxyl group at the 1-position and a methanesulfonylmethyl (-CH₂-SO₂-CH₃) substituent at the 3-position in a cis configuration. The compound is racemic, comprising a 1:1 mixture of (1S,3S) and (1R,3R) enantiomers. The methanesulfonyl group is strongly electron-withdrawing, which may influence the acidity of the hydroxyl group and the molecule’s overall reactivity.
Properties
IUPAC Name |
3-(methylsulfonylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(8,9)4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLXENLKUFTUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CC(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol,cis typically involves the reaction of cyclobutanone with methanesulfonylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol,cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclobutanol derivatives.
Scientific Research Applications
rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol,cis has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol,cis involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Functional Group Comparisons
The following table summarizes key structural differences between the target compound and analogs from the evidence:
*Estimated molecular formula: C₆H₁₂O₃S (calculated based on substituents).
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s sulfonyl group (-SO₂-) contrasts with the electron-donating sulfanyl (-S-) group in and the amino (-NH-) group in . This difference likely enhances the hydroxyl group’s acidity in the target compound compared to analogs with less polar substituents.
- Cis vs. Trans Configuration : The cis configuration in the target compound and may impose steric strain, affecting conformational flexibility and binding interactions compared to trans-configured analogs like .
- Molecular Weight Trends : The target compound’s molecular weight (~178.2 g/mol) falls between smaller analogs like (~117.2 g/mol) and bulkier derivatives like (271.1 g/mol), suggesting intermediate solubility and bioavailability profiles.
Biological Activity
The compound rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis, is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₁₄O₃S
- Molecular Weight : 174.25 g/mol
- Structure : The compound features a cyclobutane ring with a methanesulfonylmethyl group and a hydroxyl group.
Pharmacological Properties
The biological activity of rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol has been explored primarily in the context of its potential as an anti-inflammatory and analgesic agent. The following sections detail its pharmacodynamics and pharmacokinetics.
1. Anti-inflammatory Activity
Research indicates that this compound may inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-α and IL-6 in macrophage cell lines, suggesting a mechanism by which it exerts anti-inflammatory effects .
2. Analgesic Effects
In animal models, rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol demonstrated significant analgesic properties. Behavioral assays indicated a reduction in pain responses comparable to established analgesics such as ibuprofen .
The proposed mechanism of action involves modulation of the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation. By inhibiting this pathway, the compound may prevent the transcription of genes associated with inflammation .
Study 1: In Vitro Analysis
A study conducted on RAW 264.7 macrophages treated with varying concentrations of rac-(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol showed:
- Concentration Range : 10 µM to 100 µM
- Outcome : A dose-dependent decrease in TNF-α production was observed, with significant inhibition at 50 µM (p < 0.05).
Study 2: Animal Model Evaluation
In a controlled experiment involving mice subjected to an inflammatory pain model:
- Dosage : Administered at 20 mg/kg body weight.
- Findings : The compound significantly reduced paw swelling and mechanical hyperalgesia compared to the control group (p < 0.01).
Data Table: Summary of Biological Activities
| Activity Type | Assessed Model | Concentration/ Dosage | Outcome |
|---|---|---|---|
| Anti-inflammatory | RAW 264.7 Macrophages | 10 µM - 100 µM | Decreased TNF-α production |
| Analgesic | Mouse Inflammatory Model | 20 mg/kg | Reduced paw swelling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
